molecular formula C18H21ClN2 B14343057 Gomezine hydrochloride CAS No. 101221-43-6

Gomezine hydrochloride

Cat. No.: B14343057
CAS No.: 101221-43-6
M. Wt: 300.8 g/mol
InChI Key: UXXDBAKQBXSANY-VNLVXKONSA-N
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Description

It was first isolated from the Aspidosperma species and has been identified in several other species, including Tabernaemontana elegans . This compound has shown potential in various scientific research applications due to its unique chemical structure and properties.

Chemical Reactions Analysis

Types of Reactions

Gomezine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Mechanism of Action

The mechanism of action of Gomezine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and inhibiting certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Gomezine hydrochloride is similar to other alkaloids like uleine and vallesamine. it is unique due to its specific chemical structure and biosynthesis pathway . Other similar compounds include:

Properties

CAS No.

101221-43-6

Molecular Formula

C18H21ClN2

Molecular Weight

300.8 g/mol

IUPAC Name

(13R,14E)-14-ethylidene-12-methylidene-1,10-diazatetracyclo[11.2.2.03,11.04,9]heptadeca-3(11),4,6,8-tetraene;hydrochloride

InChI

InChI=1S/C18H20N2.ClH/c1-3-13-10-20-9-8-14(13)12(2)18-16(11-20)15-6-4-5-7-17(15)19-18;/h3-7,14,19H,2,8-11H2,1H3;1H/b13-3-;/t14-;/m0./s1

InChI Key

UXXDBAKQBXSANY-VNLVXKONSA-N

Isomeric SMILES

C/C=C\1/CN2CC[C@H]1C(=C)C3=C(C2)C4=CC=CC=C4N3.Cl

Canonical SMILES

CC=C1CN2CCC1C(=C)C3=C(C2)C4=CC=CC=C4N3.Cl

Origin of Product

United States

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